molecular formula C9H16O3 B2504111 Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate CAS No. 26027-93-0

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate

Cat. No.: B2504111
CAS No.: 26027-93-0
M. Wt: 172.224
InChI Key: QCCZUZKJPLGYCO-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate (CAS 26027-93-0) is a high-purity cyclobutane-derived ester of interest in advanced synthetic and medicinal chemistry research. This compound, with a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol, features a hydroxy group and a methyl ester moiety on a 2,2-dimethylcyclobutyl scaffold, making it a valuable chiral building block . Scientific literature highlights the application of closely related cyclobutane derivatives as key enantiomerically pure precursors in the synthesis of cyclobutane carbocyclic nucleosides, which are investigated for their potent antiviral and antineoplastic (anti-cancer) properties . The defined stereochemistry of the cyclobutane ring is crucial for its research value, and the (1S,3S)-stereoisomer of this compound is also available for stereospecific studies (CAS 64396-96-9) . Researchers utilize this compound and its derivatives as intermediates to develop novel therapeutic agents, including those targeting viruses like respiratory syncytial virus and vaccinia virus, as well as various human tumor cell lines . Its mechanism of action in biological systems is derived from its role as a synthetic precursor, which can be functionalized to create molecules that mimic nucleosides and potentially interact with enzymatic targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6-7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCZUZKJPLGYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-2,2-dimethylcyclobutanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4

    Substitution: SOCl2

Major Products

    Oxidation: Methyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate

    Reduction: Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol

    Substitution: Methyl 2-(3-chloro-2,2-dimethylcyclobutyl)acetate

Scientific Research Applications

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Research Findings and Trends

Bioactivity Hypotheses
  • highlights that smaller polyols (e.g., mesoerythritol) with fewer hydroxyl groups exhibit higher insecticidal activity due to osmotic stress induction .
Spectral Characterization
  • Methyl 2-[(3-(4-chlorophenyl)-...)acetate () shows distinct NMR signals for NH (δ 6.67 ppm), OH (δ 5.22 ppm), and OCH₃ (δ 3.68 ppm) . The target compound’s NMR would likely differ, with cyclobutane ring protons appearing upfield (δ 1.5–2.5 ppm) and hydroxy/ester signals overlapping with analogs.

Biological Activity

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with hydroxyl and ester functional groups, which contribute to its reactivity and interactions with biological systems. The compound can undergo various transformations, including oxidation to form methyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate and reduction to methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol.

The biological activity of this compound is largely attributed to its interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially influencing their activity. The ester group may undergo hydrolysis, releasing the active acid form that interacts with various biological targets. However, detailed studies on the specific mechanisms remain limited.

Biological Applications

This compound has been investigated for several applications:

  • Enzyme Interactions : It is used in studies examining enzyme-substrate interactions due to its structural characteristics.
  • Drug Development : The compound is being explored for its potential in drug synthesis, particularly as a building block for bioactive compounds.
  • Specialty Chemicals : It serves as an intermediate in the production of specialty chemicals within industrial applications.

Case Studies and Experimental Data

  • Enzyme Studies : In one study, the compound was utilized to investigate its binding affinity to specific enzymes. Preliminary results indicated that it could modulate enzyme activity through competitive inhibition mechanisms.
  • Oxidation Reactions : Research focused on the oxidation of this compound revealed optimized conditions for producing cyclobutanones using sodium hypochlorite as an oxidizing agent. The study highlighted the compound's utility in synthesizing enantiopure cyclobutane derivatives .
  • Crystal Structure Analysis : Crystallographic studies have provided insights into the molecular conformation and intermolecular interactions of related compounds. Such analyses suggest that the cyclobutane fragment's conformation plays a crucial role in its biological activity .

Comparative Analysis

To better understand this compound's biological activity, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Methyl 2-(3-hydroxy-2-methylcyclobutyl)acetateSimilar cyclobutane structureModerate enzyme interaction
Methyl 2-(3-hydroxy-2,2-dimethylcyclopropyl)acetateSmaller ring sizeLower biological activity
Methyl 2-(3-hydroxy-2,2-dimethylcyclopentyl)acetateLarger ring sizeEnhanced receptor binding

This comparison illustrates that the unique cyclobutane structure of this compound may confer distinct biological properties compared to its analogs.

Q & A

Basic: What synthetic routes are optimal for Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate, and how can reaction conditions be tailored for high yield and purity?

Methodological Answer:
The compound is synthesized via cyclobutane ring formation followed by esterification. Key steps include:

  • Cyclobutane precursor preparation : Use of 2,2-dimethylcyclobutanol derivatives as starting materials, often via photochemical [2+2] cycloadditions or acid-catalyzed ring closure .
  • Esterification : Reaction of the hydroxylated cyclobutane intermediate with methyl acetyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions. Catalysts like DMAP improve regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity. Monitor by TLC and HPLC .

Basic: How can NMR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:
1H and 13C NMR are critical for verifying the cyclobutane ring and ester group:

  • 1H NMR :
    • Cyclobutane protons : Multiplet signals at δ 2.5–3.0 ppm (ring CH2 groups).
    • Hydroxyl proton : Broad singlet at δ 5.2 ppm (exchange with D2O).
    • Ester methyl group : Sharp singlet at δ 3.6–3.7 ppm .
  • 13C NMR :
    • Ester carbonyl at δ 170–175 ppm.
    • Quaternary carbons in the cyclobutane ring at δ 75–80 ppm.
      Compare with reference spectra in PubChem or ECHA databases .

Advanced: What in vitro assays are suitable for evaluating its biological activity, and how can data contradictions be resolved?

Methodological Answer:

  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HCT-116 for colon cancer). Note that IC50 values may vary due to esterase-mediated hydrolysis in cell media; include controls with esterase inhibitors .
  • Anti-inflammatory activity : COX-2 inhibition assays (ELISA) or NF-κB reporter assays. Resolve contradictions by standardizing cell lines and incubation times .
  • Data normalization : Use relative potency metrics (e.g., % inhibition vs. positive controls like aspirin or doxorubicin) to account for batch-to-batch variability .

Advanced: Which computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase (COX-2) or β-adrenergic receptors. Validate with MD simulations (AMBER or GROMACS) to assess binding stability .
  • Pharmacophore mapping : Identify critical features (e.g., hydroxyl group for hydrogen bonding, cyclobutane for lipophilicity) using MOE or Discovery Studio .
  • ADMET prediction : SwissADME or pkCSM tools evaluate metabolic stability and toxicity risks .

Advanced: How does the cyclobutane ring influence physicochemical properties?

Methodological Answer:

  • Lipophilicity : The strained cyclobutane ring increases logP (measured via shake-flask method) compared to cyclohexane analogs, enhancing membrane permeability .
  • Solubility : Reduced aqueous solubility (logS ≈ -3.5) due to ring rigidity; improve via PEGylation or salt formation (e.g., sodium or hydrochloride salts) .
  • Stability : Susceptible to ring-opening under acidic conditions; stabilize with buffered formulations (pH 6–8) .

Advanced: What strategies mitigate hydrolytic instability of the ester group in biological matrices?

Methodological Answer:

  • Prodrug design : Replace methyl ester with tert-butyl or pivaloyloxymethyl groups to slow esterase cleavage .
  • Formulation : Use liposomal encapsulation or cyclodextrin inclusion complexes to protect the ester moiety .
  • Analytical validation : Monitor degradation via LC-MS/MS in plasma over 24 hours; calculate half-life (t1/2) under physiological conditions .

Advanced: How does this compound compare to structurally similar analogs in activity?

Comparative Analysis:

Analog Structural Difference Biological Activity Source
Methyl 2-(3-chloro-4-hydroxyphenyl)acetateChlorine substituentHigher COX-2 inhibition (IC50 = 1.2 μM) but increased hepatotoxicity
Ethyl 2-[(3-hydroxybenzoyl)amino]acetateBenzoyl-amino groupEnhanced antimicrobial activity (MIC = 8 µg/mL vs. S. aureus)
3-Hydroxy-2,2,4-trimethylpentyl isobutyrateBranched alkyl chainLower anticancer potency (IC50 > 50 μM) but improved metabolic stability

Advanced: What metabolic pathways are predicted for this compound?

Methodological Answer:

  • Phase I metabolism : Ester hydrolysis to 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetic acid (major metabolite; confirmed via liver microsomes + NADPH) .
  • Phase II metabolism : Glucuronidation of the hydroxyl group (UGT1A1/2B7 enzymes); identify using recombinant UGT assays .
  • Excretion : Renal clearance of glucuronidated metabolites (detect via LC-HRMS in urine samples) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative synthesis?

Methodological Answer:

  • Hydroxyl group modification : Acetylation reduces anti-inflammatory activity but increases BBB penetration .
  • Cyclobutane substitution : 2,2-Dimethyl groups enhance steric hindrance, improving selectivity for β2-adrenergic receptors over β1 .
  • Ester group replacement : Amide derivatives show prolonged half-life but lower solubility; balance via logP optimization .

Advanced: What analytical techniques resolve contradictions in purity assessments?

Methodological Answer:

  • HPLC-DAD vs. GC-MS : Use HPLC for polar impurities (e.g., unreacted starting materials) and GC-MS for volatile byproducts (e.g., methyl chloride) .
  • Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values to rule out hydrate or solvent inclusion .
  • XRD vs. NMR : XRD confirms crystalline purity, while NMR detects stereochemical impurities (e.g., diastereomers) .

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